
palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 is a synthetic peptide known for its role as a protease-activated receptor 4 (PAR4) antagonist. This compound is often referred to as a pepducin, which is a lipidated peptide that mimics intracellular loops of G-protein-coupled receptors (GPCRs). It has been studied for its potential therapeutic applications, particularly in the context of platelet aggregation and cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection Steps: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a base like piperidine.
Cleavage from Resin: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
化学反应分析
Types of Reactions
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine and histidine residues.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of dityrosine cross-links, while reduction would yield free thiol groups .
科学研究应用
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 has been extensively studied for its applications in various fields:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor interactions.
Medicine: Explored as a therapeutic agent for preventing platelet aggregation and reducing myocardial injury.
作用机制
The primary mechanism of action of palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 involves its antagonistic effect on PAR4. By mimicking the third intracellular loop of PAR4, it inhibits the receptor’s activation and subsequent signaling pathways. This leads to reduced platelet aggregation and protection against systemic platelet activation .
相似化合物的比较
Similar Compounds
Palmitoyl-Gly-Arg-Gly-Asp-Ser: Another pepducin with similar lipidation but different peptide sequence.
Palmitoyl-Arg-Gly-Asp-Ser: Known for its role in cell adhesion and signaling.
Uniqueness
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 is unique due to its specific sequence and lipidation, which confer distinct biological activities. Its ability to selectively inhibit PAR4 without agonist activity makes it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C65H112N22O13 |
|---|---|
分子量 |
1409.7 g/mol |
IUPAC 名称 |
N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C65H112N22O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24-52(90)83-51(38-88)58(96)78-36-53(91)81-46(22-19-30-75-64(69)70)59(97)85-47(23-20-31-76-65(71)72)60(98)87-49(33-42-25-27-44(89)28-26-42)57(95)77-37-54(92)82-50(34-43-35-73-39-79-43)61(99)80-41(4)56(94)86-48(32-40(2)3)62(100)84-45(55(66)93)21-18-29-74-63(67)68/h25-28,35,39-41,45-51,88-89H,5-24,29-34,36-38H2,1-4H3,(H2,66,93)(H,73,79)(H,77,95)(H,78,96)(H,80,99)(H,81,91)(H,82,92)(H,83,90)(H,84,100)(H,85,97)(H,86,94)(H,87,98)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)/t41-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI 键 |
HYVVLYYGZHMEJW-JMDYEWFISA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


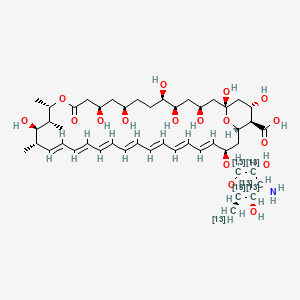
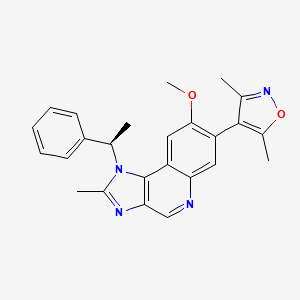
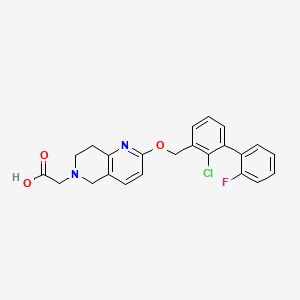

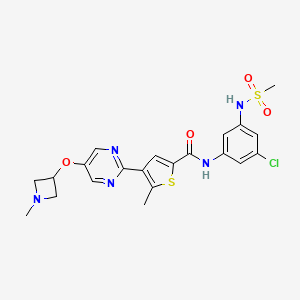







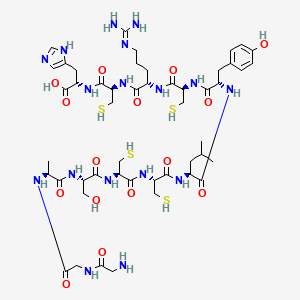
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
